molecular formula C20H26N2O B023120 2-Hydroxy Trimipramine CAS No. 2064-15-5

2-Hydroxy Trimipramine

Cat. No.: B023120
CAS No.: 2064-15-5
M. Wt: 310.4 g/mol
InChI Key: FQJSSUOYVSEYPF-UHFFFAOYSA-N
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Description

11-[3-(Dimethylamino)-2-methylpropyl]-5,6-dihydrobenzobDibenzazepines are characterized by two benzene rings connected by an azepine ring .

Preparation Methods

The synthesis of 11-[3-(Dimethylamino)-2-methylpropyl]-5,6-dihydrobenzobbenzazepin-3-ol involves several steps. One common method includes the reaction of 5,6-dihydrobenzobbenzazepin-3-one with 3-(dimethylamino)-2-methylpropyl chloride under basic conditions. The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate, followed by reduction to yield the final product .

Chemical Reactions Analysis

11-[3-(Dimethylamino)-2-methylpropyl]-5,6-dihydrobenzobbenzazepin-3-ol undergoes various types of chemical reactions, including:

Scientific Research Applications

11-[3-(Dimethylamino)-2-methylpropyl]-5,6-dihydrobenzobbenzazepin-3-ol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various dibenzazepine derivatives.

    Biology: The compound is studied for its potential effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic effects in treating neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-[3-(Dimethylamino)-2-methylpropyl]-5,6-dihydrobenzobbenzazepin-3-ol involves its interaction with neurotransmitter receptors in the brain. It is believed to modulate the activity of serotonin and norepinephrine, leading to changes in mood and behavior. The compound’s molecular targets include serotonin and norepinephrine transporters, which are involved in the reuptake of these neurotransmitters .

Comparison with Similar Compounds

11-[3-(Dimethylamino)-2-methylpropyl]-5,6-dihydrobenzobbenzazepin-3-ol is unique compared to other dibenzazepines due to its specific substitution pattern and functional groups. Similar compounds include:

Properties

IUPAC Name

11-[3-(dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-15(13-21(2)3)14-22-19-7-5-4-6-16(19)8-9-17-12-18(23)10-11-20(17)22/h4-7,10-12,15,23H,8-9,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJSSUOYVSEYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942833
Record name 5-[3-(Dimethylamino)-2-methylpropyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2064-15-5
Record name 2-Hydroxytrimipramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002064155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[3-(Dimethylamino)-2-methylpropyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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